4-Butoxybenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Butoxybenzoyl chloride involves the reaction of 4-butoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl2) in the presence of a catalyst, such as dimethylformamide (DMF), which acts as a solvent and catalyst in the chlorination process. This reaction is an example of acyl chloride formation, where the carboxylic acid group is converted into an acyl chloride, making it more reactive for subsequent chemical reactions.
Molecular Structure Analysis
The molecular structure of 4-Butoxybenzoyl chloride is characterized by X-ray diffraction and NMR spectroscopy. The butoxy group is extended in the gauche-conformation, and the benzoyl group is directly connected to the oxygen atom of the butoxy group. This configuration enhances the molecule's reactivity and solubility in organic solvents, making it suitable for various chemical syntheses.
Chemical Reactions and Properties
4-Butoxybenzoyl chloride reacts with alcohols, amines, and phenols, forming esters, amides, and phenyl ethers, respectively. These reactions are facilitated by the presence of the acyl chloride group, which is highly reactive towards nucleophilic substitution reactions. The compound's reactivity is further influenced by the butoxy group, which can participate in various organic transformations, including polymerization reactions.
Physical Properties Analysis
The physical properties of 4-Butoxybenzoyl chloride, such as melting point, boiling point, and solubility, are critical for its application in organic synthesis. It is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents like dichloromethane, toluene, and ether. Its volatility and reactivity require careful handling and storage under inert conditions to prevent hydrolysis.
Chemical Properties Analysis
The chemical properties of 4-Butoxybenzoyl chloride are defined by its functional groups. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in acylation reactions, where it is used to introduce the butoxybenzoyl moiety into target molecules, enhancing their chemical diversity and complexity.
References (Sources)
- Synthesis and properties of poly[N‐(4‐n‐butoxybenzoyl)‐2‐ethynylpyridinium chloride].
- Crystal and Molecular Structure of 4′-Cyanophenyl-4-n-Butoxybenzoate.
- Synthesis of 2,4-Dimethoxybenezoyl Chloride.
Scientific Research Applications
Synthesis of Polyacetylenes
A new ionic polyacetylene with benzoyl functional groups was synthesized using 4-butoxybenzoyl chloride. This process, which did not require any additional initiator or catalyst, resulted in a polymer with a conjugated polyene backbone and distinct photoluminescence properties, showing potential in material science and optoelectronics (Gal, Jin, & Park, 2008).
Catalytic Oxidation in Fuel Desulfurization
In the field of energy and environmental science, 4-butoxybenzoyl chloride contributed to the synthesis of redox ionic liquids based on iron chloride. These were used for the catalytic oxidation desulfurization of fuels, achieving high sulfur removal rates under mild conditions (Li et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-butoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCTFHTBKBITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187496 | |
Record name | 4-Butoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxybenzoyl chloride | |
CAS RN |
33863-86-4 | |
Record name | 4-Butoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33863-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033863864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BUTOXYBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3Z5A9NPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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